3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid
Overview
Description
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid is an organic compound with the molecular formula C16H19BN2O4S It is a boronic acid derivative that features a mesitylsulfonyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-(mesitylsulfonyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phenylboronic acid and 2-(mesitylsulfonyl)hydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone moiety to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Scientific Research Applications
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological studies.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The mesitylsulfonyl hydrazone moiety may also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
2-(Mesitylsulfonyl)hydrazine: A precursor in the synthesis of the target compound.
Other boronic acids: Various boronic acids with different substituents that exhibit similar reactivity in cross-coupling reactions.
Uniqueness
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid is unique due to the presence of both the boronic acid and mesitylsulfonyl hydrazone moieties. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
[3-[[(2,4,6-trimethylphenyl)sulfonylhydrazinylidene]methyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O4S/c1-11-7-12(2)16(13(3)8-11)24(22,23)19-18-10-14-5-4-6-15(9-14)17(20)21/h4-10,19-21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIYFHRILXDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694166 | |
Record name | (3-{[2-(2,4,6-Trimethylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-06-2 | |
Record name | 2,4,6-Trimethylbenzenesulfonic acid 2-[(3-boronophenyl)methylene]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[2-(2,4,6-Trimethylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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